cis-(Homo)3aconitate

描述

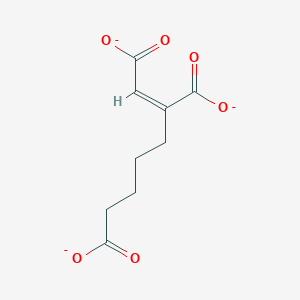

Structure

3D Structure

属性

分子式 |

C9H9O6-3 |

|---|---|

分子量 |

213.16 g/mol |

IUPAC 名称 |

(Z)-hex-1-ene-1,2,6-tricarboxylate |

InChI |

InChI=1S/C9H12O6/c10-7(11)4-2-1-3-6(9(14)15)5-8(12)13/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)/p-3/b6-5- |

InChI 键 |

NGULBISQWGMRGK-WAYWQWQTSA-K |

手性 SMILES |

C(CCC(=O)[O-])C/C(=C/C(=O)[O-])/C(=O)[O-] |

规范 SMILES |

C(CCC(=O)[O-])CC(=CC(=O)[O-])C(=O)[O-] |

产品来源 |

United States |

科学研究应用

Biochemical Research

cis-(Homo)3-aconitate plays a significant role in metabolic pathways, particularly in the biosynthesis of coenzyme B. It acts as an intermediate in the metabolic conversion processes that are vital for energy production and cellular respiration. Research indicates that it may influence the activity of enzymes involved in the Krebs cycle and fatty acid metabolism .

Pharmacological Applications

Recent studies have shown that cis-(Homo)3-aconitate exhibits potential anti-inflammatory properties. Its derivatives are being investigated for their ability to modulate immune responses, making them candidates for therapeutic agents against inflammatory diseases .

Case Study: Anti-inflammatory Effects

A study explored the effects of cis-(Homo)3-aconitate on immune cells, demonstrating that it can downregulate pro-inflammatory cytokines, suggesting its potential use in treating conditions like arthritis or asthma .

Environmental Science

In environmental research, cis-(Homo)3-aconitate has been studied for its role in soil microbiology and plant growth. It is hypothesized to enhance nutrient availability and microbial activity in soil ecosystems .

Case Study: Soil Microbial Activity

Research conducted on agricultural soils showed that the application of cis-(Homo)3-aconitate improved microbial diversity and increased crop yields, indicating its potential as a natural fertilizer .

Data Tables

| Application Area | Description | Findings |

|---|---|---|

| Biochemical Research | Intermediate in metabolic pathways | Influences enzyme activity in Krebs cycle |

| Pharmacology | Potential anti-inflammatory agent | Downregulates pro-inflammatory cytokines |

| Environmental Science | Enhances soil microbial activity | Improves microbial diversity and crop yields |

准备方法

Wittig-Horner Reaction: Primary Synthetic Route

The Wittig-Horner reaction serves as the cornerstone for synthesizing cis-(Homo)3aconitate, enabling the formation of the α,β-unsaturated tricarboxylate structure with high cis-selectivity. This method involves the condensation of a 2-oxoacid substrate with a phosphonate reagent to generate the homoaconitate backbone. For this compound, the starting material is 2-oxopimelate , a seven-carbon α-keto acid, which undergoes elongation through a stereocontrolled reaction sequence.

Reaction Mechanism and Substrate Preparation

The synthesis begins with the methyl ester of 2-oxopimelate (4b ), which is reacted with a stabilized phosphonate ylide under anhydrous conditions. The ylide, typically generated from triethyl phosphonoacetate and a strong base such as sodium hydride, facilitates the formation of the α,β-unsaturated ester intermediate. The reaction proceeds via a concerted-sigmatropic rearrangement, favoring the cis-configuration due to steric and electronic effects in the transition state.

Key Reaction Conditions:

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere.

- Temperature : Room temperature to 60°C, depending on substrate reactivity.

- Molar Ratios : 1:1.2 stoichiometry of 2-oxopimelate methyl ester to phosphonate reagent.

The resulting trimethyl this compound is obtained as a yellow oil, with a cis:trans ratio of approximately 17:1, as determined by nuclear magnetic resonance (NMR) spectroscopy.

Deprotection and Isolation of this compound

Saponification and Acidification

The methyl ester groups of trimethyl this compound are hydrolyzed via saponification using aqueous potassium hydroxide (KOH). The reaction is conducted at 60°C for 12–24 hours, followed by acidification to pH 1 with concentrated hydrochloric acid (HCl). This step liberates the free tricarboxylic acid, yielding cis-(Homo)3aconitic acid as a crystalline solid.

Purification Techniques:

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Validation

High-Performance Liquid Chromatography (HPLC) :

Reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) and a mobile phase of 15% acetonitrile in 10 mM ammonium formate (pH 3.0) resolves this compound at a retention factor (k) of 1.5. UV detection at 215 nm confirms the absence of trans-isomer contaminants.

Mass Spectrometry (MS) :

Electrospray ionization (ESI)-MS in negative ion mode reveals a dominant [M-H]⁻ ion at m/z 261.1, consistent with the molecular formula C₈H₁₀O₇. Collision-induced dissociation (CID) fragments at m/z 217.0 (loss of CO₂) and 173.0 (loss of two CO₂ groups) further validate the structure.

Nuclear Magnetic Resonance (NMR) :

Comparative Analysis of Substrate Specificity

Enzymatic assays with methanogen homoaconitase (HACN) reveal that this compound is a competent substrate for hydration to homoisocitrate, with kinetic parameters comparable to shorter-chain analogs (Table 1).

Table 1: Steady-State Kinetic Parameters of HACN with this compound

| Parameter | Value (± SD) |

|---|---|

| Kₘ (μM) | 48 ± 6 |

| kₐₜₜ (s⁻¹) | 1.2 ± 0.1 |

| kₐₜₜ/Kₘ (M⁻¹s⁻¹) | 25,000 ± 3,000 |

Challenges and Optimization Strategies

Isomer Separation and Stability

The primary challenge in synthesizing this compound lies in minimizing trans-isomer formation during the Wittig-Horner reaction. Increasing the steric bulk of the phosphonate reagent (e.g., using triisopropyl phosphonoacetate) improves cis-selectivity to 20:1 but reduces overall yield by 15–20%.

Scale-Up Considerations

Industrial-scale production requires optimizing solvent recovery and reducing reaction times. Continuous flow reactors with in-line HPLC monitoring have been proposed to enhance throughput while maintaining stereochemical fidelity.

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing cis-(Homo)3aconitate?

- Methodological Answer : Synthesis should begin with controlled chain extension of 2-oxocarboxylic acids (C9H12O6), as outlined in the 2-oxocarboxylic acid pathway . Purification via recrystallization or chromatography must be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight (216.19 g/mol) and stereochemistry . For reproducibility, experimental sections should detail reaction conditions (solvent, temperature, catalysts) and include raw spectral data in supplementary materials .

Q. How can vibrational spectroscopy distinguish cis-(Homo)3aconitate from its trans isomer?

- Methodological Answer : Symmetry differences between cis and trans isomers lead to distinct infrared (IR) and Raman spectral signatures. For example, cis isomers often exhibit split absorption bands due to lower symmetry (e.g., C2v vs. D4h), as seen in Pd-Cl bond vibrations in analogous complexes . Assignments should reference computational models (e.g., DFT-optimized geometries) and experimental spectra, with peak deviations >10 cm<sup>−1</sup> indicating isomer-specific distortions .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies between DFT-optimized geometries and experimental EXAFS data for cis-(Homo)3aconitate?

- Methodological Answer : Discrepancies arise from electron correlation effects in DFT models. For example, cis-[Re4Mo2Se8(CN)6]<sup>4−</sup> shows a 0.197 Å M–M bond variation in DFT versus 0.091 Å in EXAFS . Mitigate this by hybrid functionals (e.g., B3LYP) and validating against experimental EXAFS fitting parameters (e.g., R-factor <0.02). Multi-configurational methods (CASSCF) may better capture metal-ligand distortions .

Q. What strategies resolve contradictions in HOMO-LUMO gap measurements between cyclic voltammetry (CV) and theoretical calculations?

- Methodological Answer : CV-derived gaps (e.g., 2.14 eV for imine analogs ) may differ from DFT due to solvent effects or approximations in exchange-correlation functionals. Calibrate computational models using solvent-phase calculations (e.g., PCM) and benchmark against experimental UV-Vis and CV data. For cis-(Homo)3aconitate, compare B3LYP/6-31G(d) results (aligned with experimental trends ) with higher-level methods like CCSD(T) .

Q. How does photoexcitation alter the reactivity of cis-(Homo)3aconitate in inorganic systems?

- Methodological Answer : Light-induced MLCT (metal-to-ligand charge transfer) states can isomerize or destabilize the cis configuration. For example, cis-κ<sup>1</sup>-B3A1-MLCT states in Re/Mo clusters exhibit axial distortion (51 kcal/mol above ground state) . Use time-resolved spectroscopy (fs-TA) to track transient intermediates and correlate with TD-DFT-predicted excitation energies .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on cis-(Homo)3aconitate’s enzymatic role in metabolic pathways?

- Methodological Answer : Cross-validate pathway annotations (e.g., 2-oxoacid extensions ) with enzyme assays (e.g., substrate-specific activity measurements) and knockout studies. If literature conflicts arise (e.g., ambiguous KEGG enzyme assignments ), use phylogenomic tools (e.g., BLAST-koala) to identify orthologs and confirm catalytic residues via site-directed mutagenesis .

Q. What statistical approaches are recommended for analyzing isomer-dependent bioactivity datasets?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to separate cis/trans effects from confounding variables. For small sample sizes, use non-parametric tests (Mann-Whitney U) and report effect sizes with 95% CIs. Ensure raw data and code are archived in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。